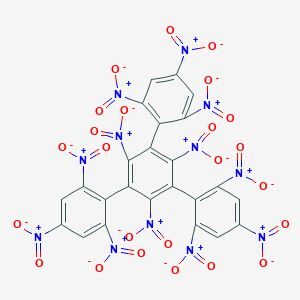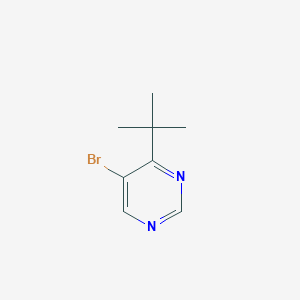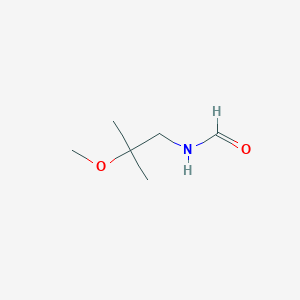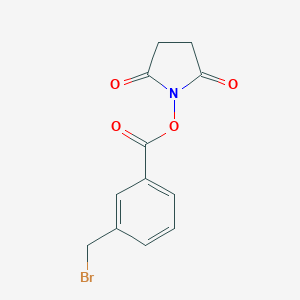
1,3,5-Trinitro-2,4,6-tripicrylbenzene
Vue d'ensemble
Description
1,3,5-Trinitro-2,4,6-tripicrylbenzene is a highly nitrated aromatic compound known for its explosive properties. It is a polynitropolyphenyl compound that exhibits excellent thermal stability and high initiation sensitivity, making it suitable for use in various explosive applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-2,4,6-tripicrylbenzene is synthesized through a multi-step nitration process. The synthesis typically involves the nitration of a precursor compound, such as 1,3,5-trichlorobenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. Safety measures are crucial due to the compound’s explosive nature .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitro-2,4,6-tripicrylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of triamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: Triamino derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
1,3,5-Trinitro-2,4,6-tripicrylbenzene has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration reactions and the behavior of polynitroaromatic compounds.
Biology: Investigated for its potential effects on biological systems, although its primary use is in chemistry and materials science.
Medicine: Limited applications due to its explosive nature, but studied for its potential use in targeted drug delivery systems.
Industry: Widely used in the explosives industry for the production of detonators and other explosive devices.
Mécanisme D'action
The mechanism of action of 1,3,5-Trinitro-2,4,6-tripicrylbenzene involves the rapid release of energy upon initiation. The compound’s nitro groups undergo rapid decomposition, leading to the formation of gaseous products such as nitrogen, carbon dioxide, and water. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanitrobiphenyl (HNB): Another polynitropolyphenyl compound with similar explosive properties.
1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB): A chlorinated analog used in the synthesis of other explosives.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its high thermal stability and insensitivity to shock.
Uniqueness
1,3,5-Trinitro-2,4,6-tripicrylbenzene is unique due to its combination of high thermal stability and high initiation sensitivity. This makes it particularly suitable for use in applications where both properties are required, such as in booster cups and exploding bridge wire detonators .
Propriétés
IUPAC Name |
1,3,5-trinitro-2,4,6-tris(2,4,6-trinitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H6N12O24/c37-25(38)7-1-10(28(43)44)16(11(2-7)29(45)46)19-22(34(55)56)20(17-12(30(47)48)3-8(26(39)40)4-13(17)31(49)50)24(36(59)60)21(23(19)35(57)58)18-14(32(51)52)5-9(27(41)42)6-15(18)33(53)54/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNLKPQJWBCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H6N12O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)





